Tribenzo[a,c,i]phenazine
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Overview
Description
Tribenzo[a,c,i]phenazine is a polycyclic aromatic compound that belongs to the phenazine family. It is characterized by its unique structure, which consists of three benzene rings fused to a phenazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribenzo[a,c,i]phenazine can be synthesized through several methods. One common approach involves the palladium-catalyzed C–N bond-forming amination reaction. This method has been used to synthesize various derivatives of this compound with good yields . The reaction typically involves the use of palladium catalysts, amine precursors, and suitable solvents under controlled temperature and pressure conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Tribenzo[a,c,i]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Reduction reactions can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and amine precursors are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution can introduce various functional groups, resulting in a wide range of derivatives with different properties .
Scientific Research Applications
Tribenzo[a,c,i]phenazine has found applications in several scientific research areas:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Photophysics: The compound exhibits interesting photophysical properties, making it a candidate for studies in fluorescence and phosphorescence.
Materials Science: Its unique structure and electronic properties make it suitable for use in various materials science applications, including the development of new materials for energy storage.
Biological Research:
Mechanism of Action
The mechanism of action of tribenzo[a,c,i]phenazine is primarily related to its electronic properties. The compound can undergo intramolecular charge transfer (ICT) transitions, which are crucial for its function as a hole-transport material in organic electronics . The molecular targets and pathways involved in its action include interactions with other electronic materials, facilitating charge transport and improving device performance.
Comparison with Similar Compounds
Dibenzo[a,c]phenazine: This compound has a similar structure but with fewer benzene rings, leading to different electronic properties.
Phenazine: The parent compound of the phenazine family, with a simpler structure and different applications.
Uniqueness of Tribenzo[a,c,i]phenazine: this compound stands out due to its extended conjugated system, which enhances its electronic properties and makes it particularly suitable for applications in organic electronics and materials science. Its ability to undergo various chemical modifications further adds to its versatility and potential for use in diverse research fields .
Properties
Molecular Formula |
C24H14N2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2,4,6,8,10,12,14,16,18,20,22,24-tridecaene |
InChI |
InChI=1S/C24H14N2/c1-2-8-16-14-22-21(13-15(16)7-1)25-23-19-11-5-3-9-17(19)18-10-4-6-12-20(18)24(23)26-22/h1-14H |
InChI Key |
FFPIYZFDQBPGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Origin of Product |
United States |
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